Xenin 8 Exhibits Sub-Nanomolar Potency in Potentiating Glucose-Stimulated Insulin Secretion
In the perfused rat pancreas model, Xenin 8 demonstrates potentiation of glucose-stimulated insulin secretion with an EC50 of 0.16 nM and a strong dose-response correlation (R² = 0.9955) [1]. For comparison, the full-length parent peptide xenin-25 has been shown to amplify GIP-mediated insulin secretion in humans but does not independently stimulate insulin secretion at low glucose concentrations [2]. This establishes Xenin 8 as a highly potent and independently active fragment suitable for precise mechanistic studies.
| Evidence Dimension | Glucose-potentiated insulin secretion potency |
|---|---|
| Target Compound Data | EC50 = 0.16 nM; R² = 0.9955 |
| Comparator Or Baseline | Xenin-25: amplifies GIP-mediated insulin secretion but lacks independent insulinotropic activity at basal glucose levels |
| Quantified Difference | Xenin-8 acts as a direct insulin secretagogue at low glucose, whereas xenin-25 requires GIP co-stimulation |
| Conditions | Perfused rat pancreas model; glucose concentration not explicitly defined as low/high in the source |
Why This Matters
This sub-nanomolar potency and direct action profile make Xenin 8 a preferred reagent for dissecting neurotensin receptor-mediated insulin secretion pathways without confounding incretin interactions.
- [1] Silvestre, R. A., Egido, E. M., Hernández, R., Rodríguez-Gallardo, J., & Marco, J. (2003). Stimulatory effect of xenin-8 on insulin and glucagon secretion in the perfused rat pancreas. Regulatory Peptides, 115(1), 25-29. View Source
- [2] Wice, B. M., Reeds, D. N., Tran, H. D., et al. (2012). Xenin-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes. Diabetes, 61(7), 1793-1800. View Source
